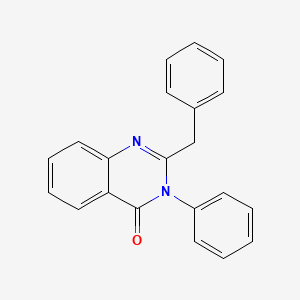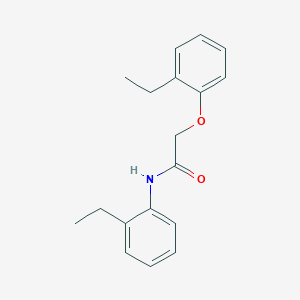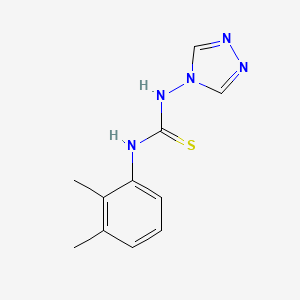![molecular formula C13H14N8O2S2 B5598123 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5598123.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-1H-1,2,3-triazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a structurally complex molecule that features both 1,2,5-oxadiazole and 1,2,3-triazole rings, indicating potential for a variety of biological activities and chemical properties. The presence of both oxadiazole and triazole rings in a single molecule is relatively rare and suggests specialized synthetic routes for its preparation and unique interactions at the molecular level.
Synthesis Analysis
Synthesis of compounds containing 1,2,5-oxadiazole and 1,2,3-triazole units often involves multistep synthetic routes, including cyclization reactions, amidation, and substitution reactions. For example, the synthesis of oxadiazole and triazole derivatives can be achieved through the reaction of hydrazides with appropriate reagents to form the respective heterocyclic rings (Zia et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of nitrogen-rich heterocycles, which are known for their ability to engage in hydrogen bonding and π-π interactions. These features are crucial for binding to biological targets or forming supramolecular assemblies. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, are typically used to elucidate the structure of these compounds (Chehrouri et al., 2020).
Chemical Reactions and Properties
Compounds containing oxadiazole and triazole rings are known to participate in various chemical reactions, including nucleophilic substitution and cycloaddition reactions. These reactions can be exploited to further modify the compound or to incorporate it into larger molecular frameworks. The chemical reactivity of such compounds often depends on the substituents present on the heterocyclic rings and the electronic nature of the system (Prasad et al., 2009).
Physical Properties Analysis
The physical properties of heterocyclic compounds like this one, including solubility, melting point, and crystallinity, are influenced by the molecular structure and the presence of functional groups. These properties are crucial for determining the compound's suitability for various applications, including its use in material science and pharmaceutical formulations (Bayrak et al., 2009).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds related to 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-1H-1,2,3-triazole-4-carbohydrazide have been synthesized and tested for their antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole have shown activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Basoğlu et al., 2013; Tiperciuc et al., 2012).
Antitumor Activities
The presence of carbohydrazide moieties in compounds has been associated with notable antitumor activities. A study demonstrated that certain carbohydrazide derivatives exhibit potent antioxidant and antitumor activities, indicating their potential use in cancer research and treatment (El Sadek et al., 2014).
Propiedades
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(5-methyl-2-methylsulfanylthiophen-3-yl)methylideneamino]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8O2S2/c1-6-4-8(13(24-3)25-6)5-15-17-12(22)9-7(2)21(20-16-9)11-10(14)18-23-19-11/h4-5H,1-3H3,(H2,14,18)(H,17,22)/b15-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAYQHRBVVCSSL-PJQLUOCWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)SC)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(S1)SC)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5598046.png)
![2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5598060.png)

![(3R*,5R*)-N-[3-(4-chlorophenyl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5598067.png)
![3-ethyl-8-[5-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598071.png)


![3,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5598096.png)

![4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5598137.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5598140.png)


![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5598170.png)